Product packaging for Carulomycin A(Cat. No.:CAS No. 19462-07-8)

Carulomycin A

Cat. No.: B11724338
CAS No.: 19462-07-8
M. Wt: 229.23 g/mol
InChI Key: JCTRJRHLGOKMCF-ZSOIEALJSA-N
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Description

Historical Context of Carulomycin A Discovery and Initial Characterization

This compound was first reported in 1959 by Funk and Divekar, who isolated it from the fermentation broth of the bacterium Streptomyces caeruleus. nih.gov The initial characterization of the compound revealed its notable biological activities. Early studies demonstrated its potent antifungal properties and mild antibacterial activity. Further investigations in the initial period of its discovery also described its antiamoebic and phytotoxic effects. The unique chemical structure of this compound, a substituted 2,2'-bipyridine (B1663995), set it apart from other antibiotics of its time and laid the groundwork for future chemical and biological investigations.

Significance of this compound in Chemical and Biological Sciences

The significance of this compound stems from its diverse biological activities, which have been explored in various fields of study. Its potent antifungal activity, particularly against pathogenic and drug-resistant Candida strains, has made it a subject of interest in the search for new antifungal agents. scirp.orgresearchgate.netnih.gov Beyond its antimicrobial properties, this compound has emerged as a promising scaffold for the development of novel therapeutics due to its immunosuppressive and anticancer activities.

Recent research has identified this compound as a potent immunosuppressive agent. nih.govnih.gov This activity is particularly noteworthy as it presents a potential alternative to existing immunosuppressive drugs, which are crucial in organ transplantation and the treatment of autoimmune diseases. Furthermore, studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to inhibit the growth of various cancer cell lines. nih.govresearchgate.net The multifaceted biological profile of this compound underscores its importance as a lead compound in medicinal chemistry and drug discovery.

Overview of Research Trajectories for this compound

Research on this compound has followed several distinct yet interconnected trajectories. A significant area of focus has been the total synthesis of the molecule and its analogues, which is crucial for confirming its structure and enabling the exploration of structure-activity relationships. rsc.org The biosynthesis of this compound has also been a subject of investigation, with researchers seeking to understand the enzymatic machinery responsible for its production in Streptomyces.

In the realm of biological research, a primary trajectory has been the detailed elucidation of its mechanisms of action. For its immunosuppressive effects, research has pointed towards a mechanism involving the depletion of cellular iron, leading to cell cycle arrest. nih.govnih.gov In the context of its anticancer properties, studies suggest a dual-targeting mechanism involving the inhibition of both tubulin polymerization and the enzyme DNA topoisomerase I. nih.govresearchgate.net Additionally, its potential as an anti-inflammatory and broad-spectrum antifungal agent continues to be an active area of investigation. scirp.orgresearchgate.netnih.gov These diverse research paths highlight the rich and complex nature of this compound as a bioactive molecule.

Below is a summary of the key research findings related to the biological activities of this compound:

Biological ActivityKey Research Findings
Antifungal Potent activity against various Candida strains, including fluconazole-resistant ones. scirp.orgnih.gov
Immunosuppressive Exerts its effect by depleting cellular iron content, leading to cell cycle arrest. nih.govnih.gov
Anticancer Acts as a dual-targeting agent by inhibiting both tubulin polymerization and DNA topoisomerase I. nih.govresearchgate.net
Anti-inflammatory Investigated for its potential to mitigate inflammatory responses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B11724338 Carulomycin A CAS No. 19462-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19462-07-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8-

InChI Key

JCTRJRHLGOKMCF-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Carulomycin a

Elucidation of Biosynthetic Precursors and Intermediates

Detailed experimental studies to definitively identify the specific biosynthetic precursors and intermediates in the Carulomycin A pathway are not extensively documented in publicly available scientific literature. However, based on the hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) nature of its biosynthetic machinery, the general building blocks can be inferred. PKS modules typically utilize short-chain acyl-CoA molecules as starter and extender units, such as acetyl-CoA, propionyl-CoA, and their carboxylated derivatives (malonyl-CoA and methylmalonyl-CoA). NRPS modules, on the other hand, incorporate amino acids. While the specific starter and extender units for the polyketide portion of this compound have not been explicitly identified, the biosynthesis is known to involve the amino acid L-leucine in a unique protective capacity.

Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound production resides in a dedicated biosynthetic gene cluster (BGC), often designated as the 'crm' cluster. This cluster was identified in the marine actinomycete Actinoalloteichus cyanogriseus WH1-2216-6. The core of this gene cluster features an unusual hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system responsible for assembling the backbone of the molecule. This hybrid system is composed of three key modular proteins:

CaeA1

CaeA2

CaeA3

These multi-domain enzymes work in a coordinated, assembly-line fashion to construct the polyketide-peptide hybrid skeleton that ultimately forms the characteristic 2,2'-bipyridine (B1663995) core of this compound.

Specific details regarding the transcriptional and translational regulation of the this compound biosynthetic gene cluster are not well-documented in the available scientific literature. The expression of secondary metabolite BGCs in actinomycetes is typically a tightly controlled process, often involving cluster-situated regulators (e.g., SARPs, TetR-family regulators) that respond to various internal and external signals. However, the specific regulatory elements, transcription factors, and signaling pathways that govern the expression of the 'crm' cluster have not yet been elucidated.

Enzymology of this compound Biosynthesis

Several key enzymes encoded by the 'crm' gene cluster have been identified and functionally characterized, providing significant insights into the biosynthesis of this compound.

EnzymeTypeFunction
CaeA1, CaeA2, CaeA3 Hybrid PKS/NRPSAssembly of the polyketide-peptide backbone.
CrmL AmidohydrolaseRemoves a protecting L-leucine residue.
CrmH Flavin-dependent, two-component monooxygenaseCatalyzes the formation of the oxime group.

The PKS/NRPS machinery (CaeA1-A3) is responsible for the initial assembly of the molecular backbone. In addition to this core machinery, two critical tailoring enzymes, CrmL and CrmH, play pivotal roles in the later stages of the biosynthesis.

The biosynthesis of this compound involves several intriguing enzymatic transformations, with the mechanisms of two key tailoring enzymes being partially elucidated.

A distinctive feature of the this compound pathway is the use of an L-leucine residue in a protective capacity during the assembly process. This L-leucine is later removed by the amidohydrolase CrmL . This protection/deprotection strategy is an unusual aspect of this biosynthetic pathway.

The formation of the unusual oxime functionality in this compound is catalyzed by CrmH , a flavin-dependent two-component monooxygenase. This enzyme facilitates the conversion of a primary amine precursor into the final oxime. The proposed mechanism proceeds through an N-hydroxylamine intermediate. This enzymatic step is a rare example of oxime formation in the biosynthesis of microbial secondary metabolites.

Strategies for Genetic and Metabolic Engineering of this compound Production

The production of this compound, an antibiotic with significant immunosuppressive activity, has been a key focus of biotechnological research. Scientists have employed a range of genetic and metabolic engineering strategies to enhance its yield, moving from the activation of silent biosynthetic gene clusters (BGCs) to the optimization of production in both native and heterologous hosts. These efforts are crucial for generating sufficient quantities of the compound for further research and potential therapeutic applications.

One of the primary challenges in this compound production is that the biosynthetic gene cluster responsible for its synthesis can be silent or poorly expressed under standard laboratory conditions. nih.gov Researchers have successfully implemented several strategies to overcome this limitation and significantly boost production titers. These approaches can be broadly categorized into ribosome engineering, random mutagenesis, cofactor engineering, and heterologous expression.

A notable study successfully activated a silent this compound (CRM A) gene cluster in the marine-derived strain Actinoalloteichus sp. AHMU CJ021 and subsequently improved the yield through a multi-step engineering approach. nih.gov This involved generating a gentamycin-resistant mutant through ribosome engineering, which successfully activated the expression of the essential biosynthetic gene camE and resulted in an initial production titer of 42.51 ± 4.22 mg/L. nih.gov

Following the initial activation, classical strain improvement techniques such as ultraviolet (UV) mutagenesis were applied to the producing strain. Mutants were screened for enhanced antibacterial activity, which correlates with higher production of this compound. nih.gov This method, combined with cofactor engineering, led to a significant increase in yield. nih.gov

Cofactor engineering has proven to be a particularly effective metabolic strategy. The this compound biosynthetic pathway relies on several flavoenzymes, including CamD, CamH, and CamK, which require riboflavin (B1680620) as a cofactor. researchgate.net By engineering the strain to increase the intracellular supply of riboflavin, the metabolic flux towards this compound synthesis was enhanced. nih.govresearchgate.net This combination of ribosome engineering, UV mutagenesis, and cofactor engineering culminated in an optimized mutant strain with a production titer of 113.91 ± 7.58 mg/L. Further optimization of the fermentation medium increased this yield dramatically to 618.61 ± 16.29 mg/L, a 14.6-fold increase over the initial activated strain. nih.gov

Another powerful genetic engineering strategy is the heterologous expression of the entire biosynthetic gene cluster in a well-characterized host organism. The this compound gene cluster from Actinoalloteichus cyanogriseus WH1-2216-6 has been successfully cloned and expressed in Streptomyces coelicolor. researchgate.netnih.gov This approach not only confirms the function of the gene cluster but also moves production to a host that may have more favorable growth characteristics and is more amenable to genetic manipulation, paving the way for further yield improvements. researchgate.net

The table below summarizes the progressive improvements in this compound production achieved through various engineering strategies in Actinoalloteichus sp. AHMU CJ021. nih.gov

Engineering StrategyStrainThis compound Titer (mg/L)Fold Increase
Wild Type (Silent BGC)AHMU CJ0210-
Ribosome EngineeringXC-11G42.51 ± 4.221.0x
UV Mutagenesis & Cofactor EngineeringXC-11GUR113.91 ± 7.582.7x
Fermentation OptimizationXC-11GUR618.61 ± 16.2914.6x

These findings demonstrate the efficacy of combining different genetic and metabolic engineering techniques to significantly enhance the production of valuable natural products like this compound. nih.gov

Chemical Synthesis and Derivatization of Carulomycin a

Total Synthesis Approaches to Carulomycin A

The total synthesis of this compound represents a significant achievement in organic chemistry, requiring precise control over reaction conditions and the strategic assembly of its carbazole (B46965) core.

While detailed retrosynthetic analyses specific to this compound are not extensively published in the searched literature, general strategies for synthesizing carbazole scaffolds often involve forming the heterocyclic ring system from simpler aromatic precursors. For this compound, a plausible retrosynthetic approach would likely involve disconnecting the carbazole core at key bonds to reveal more accessible starting materials. A reported total synthesis begins with a symmetrical trimethoxybenzene derivative, suggesting that the carbazole ring is constructed through cyclization reactions, potentially involving aryne intermediates or similar strategies to forge the nitrogen-containing ring. The disconnections would aim to simplify the poly-substituted aromatic system and the fused ring structure into manageable building blocks.

Carbazole Formation: The core carbazole skeleton is constructed using an aryne-mediated cyclization, a powerful method for forming nitrogen-containing heterocycles.

Methylation: Specific methylation steps are employed to install the methoxy (B1213986) groups present in the this compound structure.

Regioselective Demethylation: The synthesis utilizes boron trichloride (B1173362) (BCl₃) for the regioselective demethylation of a trimethoxycarbazole intermediate, a critical step in revealing specific hydroxyl functionalities.

Hydroxyl to Methyl Conversion: A key transformation involves converting a phenolic hydroxyl group into a methyl group, a functional group interconversion essential for reaching the target structure of this compound.

Methoxy Group Installation: The final installation of a methoxy group completes the synthesis of this compound.

These steps demonstrate a strategic approach to building the complex carbazole framework with controlled functionalization.

The literature searched does not provide specific details regarding stereoselective or enantioselective synthesis strategies for this compound. The described total synthesis focuses on the efficient assembly of the carbazole core and the installation of the required substituents. Further research would be needed to explore enantioselective routes if specific stereoisomers of this compound are of interest.

Molecular Mechanisms of Action of Carulomycin a

Identification of Cellular and Molecular Targets of Carulomycin A

The identification of specific cellular and molecular targets is a foundational step in understanding how a compound exerts its effects. Research into this compound has illuminated its interactions with key components of the immune system, particularly T lymphocytes and antigen-presenting cells (APCs).

Target deconvolution, the process of identifying the specific molecular targets of a biologically active compound, is a critical aspect of drug discovery. While specific detailed studies on this compound employing every modern deconvolution technique are not extensively detailed in the provided literature, the identified mechanisms point to its primary targets. General strategies for target deconvolution include chemoproteomics, genetic approaches, metabolomics, and computational analysis, often initiated through high-throughput screening (HTS) and phenotypic profiling. mdpi.comnih.govcreative-biolabs.comcriver.compelagobio.com For this compound, research has indicated that its immunomodulatory effects are mediated through its interaction with immune cell surface molecules. Specifically, T cells and APCs are key cellular targets. Molecular targets identified include the costimulatory and coinhibitory molecules CD28 and CTLA-4 on T cells, as well as B7-1 and B7-2 on APCs. google.com

The interaction of this compound with its identified molecular targets underpins its immunomodulatory functions. A primary mechanism involves the modulation of T cell activation and suppression pathways. This compound has been shown to downregulate the expression of the activation marker CD28 and upregulate the expression of the inhibitory marker CTLA-4 on T cells. google.com CTLA-4 is known to deliver immunosuppressive signals, while CD28 provides stimulatory signals essential for T cell proliferation. google.com Consequently, this compound enhances the expression and percentage of CTLA-4-positive CD4+ T cells while decreasing the expression and percentage of CD28-positive CD4+ T cells. google.com

Furthermore, this compound interacts with APCs by modulating the expression of their costimulatory ligands, B7-1 and B7-2. The compound enhances the expression of B7-1 and decreases the expression of B7-2 and MHC molecules on macrophages. google.com The interaction between B7-1 on APCs and its receptors (CD28 and CTLA-4) on T cells is crucial for immune response regulation, with B7-1 showing a stronger affinity for CTLA-4. google.com This suggests a complex interplay where this compound influences the T cell-APC axis to promote an immunosuppressive environment.

High-Throughput Screening and Phenotypic Profiling for this compound Mechanism Elucidation

These methodologies are instrumental in identifying initial "hits" and then progressing to target deconvolution, which aims to pinpoint the molecular targets responsible for the observed phenotype. mdpi.comnih.govcriver.com While specific details of HTS or phenotypic profiling applied directly to this compound for mechanism elucidation are not explicitly detailed in the reviewed literature, these approaches are the standard scientific framework within which such investigations are conducted. They enable researchers to identify compounds like this compound that exhibit specific biological activities and then systematically unravel the underlying molecular interactions and biochemical pathways. evotec.commdpi.comeddc.sg

Data Table: Identified Molecular Targets and Pathways Modulated by this compound

Target/Pathway ComponentCellular Location/TypeEffect of this compoundAssociated Biological Function
CD28T cell surfaceDownregulationT cell activation, co-stimulation
CTLA-4T cell surfaceUpregulationT cell inhibition, immunosuppression
B7-1APC surfaceUpregulationCo-stimulatory ligand for T cells
B7-2APC surfaceDownregulationCo-stimulatory ligand for T cells
MHC MoleculesMacrophage surfaceDownregulationAntigen presentation to T cells
TGF-β/Smad3 SignalingIntracellularEnhancementTreg expansion, immunosuppression
IFN-γ/STAT1 SignalingIntracellularSuppressionModulation of immune cell function

Structure Activity Relationship Sar Studies of Carulomycin a Analogs

Design and Synthesis of Carulomycin A Analogs for SAR Probing

The design and synthesis of analogs are crucial first steps in SAR studies. This process involves creating a series of compounds that are structurally related to the parent molecule but differ in specific ways. These modifications allow researchers to probe the molecule's interaction with its biological target.

For instance, in the study of desotamide (B65381) A analogs, researchers synthesized cyclopeptides by substituting amino acids at specific positions (II and VI) to investigate their impact on antibacterial activity rsc.org. Similarly, modifications were made to the carbohydrate portion of lincomycin (B1675468) to create 2-O-methyl and 2-deoxy analogs to study their effect on antibacterial activity mdpi.com. In another example, curcumin (B1669340) was chemically modified to incorporate a pyrimidinone moiety, altering its diketone function to potentially enhance anticancer activity and stability nih.gov.

While specific synthetic routes and analog designs for this compound were not detailed in the provided search results, the general approach involves targeted chemical modifications to explore structure-activity trends.

Illustrative Data Table: Analog Design and Impact (Example from Desotamide A)

Analog NameKey Structural Modification (vs. Desotamide A)Observed Biological Effect (Antibacterial)Reference
Desotamide A (1)Parent compoundBaseline activity rsc.org
Desotamide A4 (13)l-allo-Ile at position II replaced with l-Ile; Gly at position VI replaced with d-Lys2–4 fold increase in activity rsc.org
Desotamide A6 (15)l-allo-Ile at position II replaced with l-Ile; Gly at position VI replaced with d-Arg2–4 fold increase in activity rsc.org

Elucidation of Key Pharmacophoric Elements in this compound

A pharmacophore represents the essential three-dimensional arrangement of molecular features (such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers) that are critical for a molecule's biological activity. Identifying these pharmacophoric elements is vital for understanding molecular recognition by a target and for designing new, more potent compounds.

For example, in the development of CCR5 inhibitors, a ligand-based common feature pharmacophore model was developed using known active CCR5 inhibitors nih.gov. Studies on Src inhibitors identified key pharmacophore features including hydrogen-bond donors, acceptors, and aromatic centers, based on the binding pose of a known ligand rsc.org. Similarly, in other chemical series, specific functional groups like carbonyl and hydroxyl groups have been identified as crucial for hydrogen bonding interactions responsible for activity researchgate.net.

Specific pharmacophoric elements of this compound were not detailed in the available search results. However, understanding its known activities (anti-fungal, anti-amoebic, antibacterial) would guide the identification of features that interact with microbial targets.

Illustrative Data Table: Common Pharmacophore Features and Their Roles

Pharmacophore FeatureDescriptionRole in Biological Activity (General)Example Compound Class
Hydrogen Bond Donor (HBD)An atom (e.g., N-H, O-H) capable of donating a hydrogen bond.Forms specific interactions with target residues.Src inhibitors rsc.org
Hydrogen Bond Acceptor (HBA)An atom (e.g., N, O) capable of accepting a hydrogen bond.Forms specific interactions with target residues.Src inhibitors rsc.org
Hydrophobic GroupNon-polar regions that interact with non-polar residues of a target.Contributes to binding affinity through van der Waals forces.Indane nucleosides rsc.org
Aromatic CenterPlanar ring structures (e.g., benzene, pyridine) with delocalized pi electrons.Can participate in pi-pi stacking and hydrophobic interactions.Src inhibitors rsc.org

Impact of Structural Modifications on this compound Biological Potency and Selectivity

Structural modifications are employed to enhance a compound's potency (the concentration required to elicit a response) and selectivity (its preference for a specific target over others). These changes can affect how well the molecule binds to its target, its metabolic stability, and its pharmacokinetic properties.

Research on desotamide A analogs demonstrated that specific substitutions, such as replacing l-allo-Ile with l-Ile at position II and Gly with d-Lys or d-Arg at position VI, led to a significant increase in antibacterial potency (2–4 fold) rsc.org. Furthermore, these modified analogs exhibited non-cytotoxicity to mammalian cell lines, indicating improved selectivity. In the case of pyridomycin (B90888) analogs, hydrophobic C2 substituents of sufficient size generally conferred potent anti-Mycobacterium tuberculosis activity nih.gov. Some of these analogs were also found to be insensitive to overexpression of InhA, suggesting a potential difference in their mode of action or target interaction compared to the parent compound.

The specific impact of structural modifications on this compound's potency and selectivity was not detailed in the provided search results. However, SAR studies would aim to identify modifications that enhance its known anti-fungal, anti-amoebic, and antibacterial activities while potentially reducing any off-target effects.

Illustrative Data Table: Impact of Modifications on Potency and Selectivity (Example from Desotamide A)

ModificationImpact on PotencyImpact on Selectivity (vs. Mammalian Cells)Example Compound
l-allo-Ile at position II replaced with l-Ile; Gly at VI replaced with d-LysIncreased (2–4 fold)Non-cytotoxicDesotamide A4 (13)
l-allo-Ile at position II replaced with l-Ile; Gly at VI replaced with d-ArgIncreased (2–4 fold)Non-cytotoxicDesotamide A6 (15)

Computational Approaches to this compound SAR Modeling (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in modern drug discovery. QSAR establishes mathematical relationships between the chemical structure of molecules (represented by molecular descriptors) and their biological activity. These models can predict the activity of novel compounds, guiding synthetic efforts towards more potent and selective drug candidates.

For example, QSAR studies on quinoline (B57606) derivatives were used to predict inhibitory activity against p-glycoprotein, with a gradient boosting model achieving a high predictive R² of 0.95. Similarly, QSAR modeling of indane carbocyclic nucleosides for anticancer activity identified frontier-orbital energies and hydrophobicity as key descriptors, with models achieving R² values above 0.90 rsc.org. Other studies have utilized molecular field analysis and various statistical methods to develop predictive models for biological activity mdpi.com.

While specific QSAR models for this compound were not found in the search results, such approaches would typically involve:

Data Set Generation: Synthesizing or collecting a diverse set of this compound analogs with known biological activities.

Descriptor Calculation: Computing various physicochemical, electronic, and structural descriptors for each analog.

Model Building: Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to correlate descriptors with activity.

Validation: Assessing the predictive power and reliability of the model using internal and external validation techniques.

Preclinical Biological Evaluation of Carulomycin a

In Vitro Pharmacological Studies of Carulomycin A

In vitro studies have been instrumental in characterizing the specific biological effects of this compound at a cellular and molecular level. These investigations have provided foundational knowledge regarding its bioactivities, mechanisms of action, and efficacy in controlled laboratory settings.

Cell-based assays have demonstrated that this compound possesses potent antifungal and anticancer properties. As an antifungal agent, it has shown significant activity against various pathogenic Candida species, including drug-resistant strains.

In the realm of oncology, this compound has exhibited inhibitory effects on the viability and growth of a range of cancer cell lines. Notably, it has shown efficacy against paclitaxel-resistant cancer cells, suggesting its potential in overcoming certain forms of drug resistance. lktlabs.comnih.gov Studies have documented its cytotoxic effects against triple-negative breast cancer (TNBC) cell lines such as 4T1, MDA-MB-231, and MDA-MB-468. cjnmcpu.com

Below is a table summarizing the in vitro anticancer activity of this compound against various human tumor cell lines.

Cell LineCancer TypeIn Vitro Effect
A375MelanomaInhibition of cell viability and growth
Paclitaxel-resistant cellsVariousInhibition of cell viability and growth
4T1Triple-Negative Breast CancerSelective inhibition of viability and proliferation
MDA-MB-231Triple-Negative Breast CancerSelective inhibition of viability and proliferation
MDA-MB-468Triple-Negative Breast CancerSelective inhibition of viability and proliferation

This table is based on data from in vitro studies and is intended for informational purposes only.

Furthermore, this compound has demonstrated immunosuppressive activity by inhibiting the function of T cells and B cells in vitro. nih.govplos.orgfigshare.com

Mechanistic investigations in cell culture models have revealed that this compound functions as a dual-targeting anticancer agent. nih.gov It has been shown to interact with both tubulin and DNA topoisomerase I (Topo-1). nih.gov By promoting tubulin polymerization, it disrupts the cellular microtubule dynamics, which is crucial for cell division. nih.gov Simultaneously, it inhibits the activity of Topo-1, an enzyme essential for DNA replication and repair. nih.gov

In the context of its immunosuppressive effects, this compound has been found to suppress T cell activation and the secretion of interferon-gamma (IFN-γ). nih.govplos.orgfigshare.com It appears to arrest T cells in the G1 phase of the cell cycle without inducing apoptosis at concentrations that cause T cell retardation. nih.govplos.org Further studies have indicated that it enhances transforming growth factor-beta (TGF-β)-Smad3 protein signaling while suppressing IFN-γ-induced STAT1 signaling, leading to an expansion of regulatory T cells (Tregs). caymanchem.commedchemexpress.com

Mechanistic studies in TNBC cells have shown that this compound induces sustained endoplasmic reticulum (ER) stress, leading to the upregulation of C/EBP homologous protein (CHOP) expression and subsequent mitochondrial damage-mediated apoptosis. cjnmcpu.com

The efficacy of this compound has been further evaluated in various in vitro systems, confirming its potential as a therapeutic agent. Its antifungal efficacy has been established against clinically relevant Candida strains, with Minimum Inhibitory Concentrations (MICs) in the range of 0.39 to 1.56 µg/ml.

The anticancer efficacy has been demonstrated through its ability to inhibit the growth of various cancer cell types, including those resistant to existing therapies like paclitaxel (B517696). lktlabs.comnih.gov A synergistic effect has been observed when this compound is used in combination with paclitaxel in reducing cancer cell colony formation. nih.gov Furthermore, it has shown effectiveness in inhibiting the growth of human TNBC organoids. cjnmcpu.com

The table below presents the Minimum Inhibitory Concentrations (MICs) of this compound against different Candida species.

Fungal StrainMIC Range (µg/ml)
Candida albicans0.78-1.56
Candida glabrata0.39-0.78
Candida krusei0.78-1.56

This data is derived from in vitro antifungal susceptibility testing.

In Vivo Efficacy Studies of this compound in Animal Models

Following promising in vitro results, the efficacy of this compound has been assessed in several animal models to understand its therapeutic potential in a whole-organism context.

A variety of animal models have been selected to investigate the in vivo efficacy of this compound, each justified by its relevance to a specific human disease state.

Nude Mouse Xenograft Models: To evaluate the anticancer activity of this compound, nude mice subcutaneously injected with human tumor cell lines, such as melanoma (A375) and triple-negative breast cancer (4T1), have been utilized. lktlabs.comnih.govcjnmcpu.com These models are standard for assessing a compound's ability to inhibit tumor growth in a living system.

Mouse Model of Skin Allograft: To explore its immunosuppressive properties, a mouse model of skin transplantation has been employed, where skin from a donor mouse is grafted onto a recipient mouse. nih.govplos.orgfigshare.comsci-hub.se This model is crucial for evaluating the potential of a drug to prevent organ rejection.

Collagen-Induced Arthritis Mouse Model: This model, which mimics the inflammatory joint disease of rheumatoid arthritis in humans, was selected to assess the anti-inflammatory and immunomodulatory effects of this compound. caymanchem.comnih.gov

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model: As a model for multiple sclerosis, EAE is used to study the efficacy of compounds in suppressing autoimmune responses in the central nervous system. caymanchem.com

Ovalbumin-Induced Asthma Mouse Model: This model is employed to investigate the potential of this compound in managing allergic airway inflammation and hyperresponsiveness, key features of asthma. caymanchem.com

In these preclinical disease models, this compound has demonstrated significant therapeutic efficacy.

In oncology models, administration of this compound resulted in a significant reduction in both tumor size and weight in nude mice bearing melanoma and triple-negative breast cancer xenografts. lktlabs.comnih.govcjnmcpu.com

The immunosuppressive potential of this compound was confirmed in the skin allograft model, where treatment with the compound significantly prolonged the survival of the skin grafts compared to untreated controls. nih.govplos.orgsci-hub.se

In the collagen-induced arthritis model, this compound treatment led to a regression in clinical symptoms, decreased inflammation, and reduced synovitis in the joints. caymanchem.comnih.gov It also reduced the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ. caymanchem.com

Efficacy was also observed in the EAE model, where this compound increased the production of regulatory T cells, reduced the production of pathogenic Th1 and Th17 cells, and ultimately decreased the severity of the disease. caymanchem.com

In the mouse model of ovalbumin-induced asthma, this compound suppressed the differentiation of Th2 cells and reduced the levels of asthma-related cytokines (IL-4, IL-5, IL-13), IgE, and eosinophil infiltration in the lungs. caymanchem.com

A summary of the in vivo efficacy of this compound in various animal models is provided in the table below.

Animal ModelDiseaseKey Efficacy Findings
Nude Mouse with Melanoma XenograftCancerSignificant reduction in tumor size and weight
Nude Mouse with TNBC XenograftCancerSignificant anti-tumor effects
Mouse Skin Allograft ModelTransplant RejectionProlonged survival of allografts
Collagen-Induced Arthritis Mouse ModelAutoimmune ArthritisRegression of clinical symptoms, reduced inflammation and synovitis
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelAutoimmune NeuroinflammationReduced disease severity
Ovalbumin-Induced Asthma Mouse ModelAllergic AsthmaReduced airway inflammation and cytokine levels

This table summarizes the key findings from preclinical in vivo studies.

Pharmacodynamic Biomarker Evaluation of this compound in Animal Studies

In preclinical animal models, the evaluation of pharmacodynamic biomarkers serves to elucidate the molecular mechanisms through which this compound exerts its therapeutic effects and to provide evidence of target engagement. Studies in xenograft models of human cancer have been instrumental in identifying and quantifying key biomarkers associated with the compound's activity.

Research has demonstrated that this compound influences critical cellular pathways involved in cell proliferation and apoptosis. mdpi.com In vivo analyses have focused on biomarkers within the Akt/GSK-3β signaling pathway, which is a crucial regulator of cell survival and growth. mdpi.comnih.gov

One of the key findings from animal studies is the compound's ability to modulate the balance of pro-apoptotic and anti-apoptotic proteins. mdpi.com Specifically, treatment with the compound led to a significant increase in the ratio of Bax to Bcl-2 in tumor tissues. mdpi.com Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. An elevated Bax/Bcl-2 ratio is a strong indicator of a shift towards apoptosis. mdpi.com

Furthermore, the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis, was observed. mdpi.comnih.gov Animal studies have shown a significant increase in the activity of caspase 3/7 in tumor cells following treatment, confirming the induction of apoptosis. mdpi.com

To assess the impact on cell proliferation directly, the biomarker Ki67 was evaluated. mdpi.com Ki67 is a protein that is present in actively dividing cells. mdpi.com Immunofluorescence staining of tumor tissues from treated animals revealed a significant reduction in the number of Ki67-positive cells, indicating a potent anti-proliferative effect. mdpi.com

These findings in animal models provide strong evidence for the pharmacodynamic effects of this compound, highlighting its ability to induce apoptosis and inhibit cell proliferation in a tumor setting. The modulation of these biomarkers underscores the compound's mechanism of action and provides a basis for its further development as a therapeutic agent. mdpi.com

Table 1: Effect of this compound on Apoptosis-Related Biomarkers in Xenograft Models

Biomarker Observation Implication
Bax/Bcl-2 Ratio Significantly elevated in tumor tissues of treated animals. mdpi.com Induction of apoptosis. mdpi.com
Caspase 3/7 Activity Significantly increased in tumor cells. mdpi.com Activation of the apoptotic cascade. mdpi.comnih.gov

Table 2: Effect of this compound on a Cell Proliferation Biomarker in Xenograft Models

Biomarker Observation Implication
Ki67 Significant decrease in the number of Ki67-positive cells in tumor tissues. mdpi.com Inhibition of tumor cell proliferation. mdpi.com

Lack of Publicly Available Research on Specific Resistance Mechanisms to this compound

Despite a comprehensive search of available scientific literature, specific research detailing the microbial and genetic resistance mechanisms to the chemical compound this compound is not publicly available. Consequently, a detailed article structured around the requested outline on efflux pump overexpression, target modification, enzymatic inactivation, biofilm-mediated resistance, and the genetic basis of resistance specifically for this compound cannot be generated at this time.

General mechanisms of antibiotic resistance are well-documented for various classes of compounds. These established pathways provide a theoretical framework through which resistance to this compound could potentially develop:

Efflux Pump Overexpression: Bacterial cells can develop resistance by actively pumping antibiotic agents out of the cell before they can reach their target. This is a common resistance strategy mediated by various families of transporter proteins. nih.govmdpi.com Overexpression of genes encoding these pumps is a frequent cause of multidrug resistance. nih.gov

Target Modification: Alterations in the molecular target of an antibiotic can prevent the drug from binding effectively, thereby rendering it ineffective. nih.govnih.gov These changes often arise from spontaneous mutations in the bacterial chromosome. nih.gov

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, neutralizing its activity. This is a primary resistance mechanism against many widely used antibiotics, such as the hydrolysis of β-lactam drugs by β-lactamase enzymes. nih.govresearchgate.net

Biofilm-Mediated Resistance: Bacteria within a biofilm—a community of microorganisms encased in a self-produced matrix—exhibit increased tolerance to antibiotics. nih.govnih.gov The biofilm matrix can act as a physical barrier, and the physiological state of bacteria within the biofilm can make them less susceptible to antimicrobial agents. nih.govmdpi.com

Genetic Basis of Resistance: Resistance can be intrinsic to a bacterial species or acquired through mutation or horizontal gene transfer. nih.govnih.gov The acquisition of resistance genes, often carried on mobile genetic elements like plasmids, is a major driver for the spread of antibiotic resistance. frontiersin.orgpan.pl

While these principles are fundamental to the field of antimicrobial resistance, their specific application to this compound has not been detailed in the accessible research literature. Further investigation and dedicated studies are required to elucidate the particular ways in which microorganisms might develop resistance to this compound. Without such specific data, any discussion would remain speculative and would not meet the required standards of scientific accuracy for the requested article.

Advanced Analytical Methodologies for Carulomycin a Research

Chromatographic Techniques for Carulomycin A Separation and Quantification

Chromatographic techniques are fundamental in the isolation and quantitative analysis of this compound from complex mixtures. The choice of method depends on the specific analytical goal, whether it be purification or quantification.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of this compound. Its high resolution and sensitivity make it ideal for separating the compound from related substances and impurities. nih.govrssl.comtarosdiscovery.com Preparative HPLC is particularly crucial for isolating sufficient quantities of pure this compound for further structural analysis and biological testing. nih.govlcms.czwarwick.ac.uk

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a gradient elution system. inacom.nl The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). inacom.nl The selection of the specific column, mobile phase composition, gradient, flow rate, and detector wavelength is optimized to achieve the best separation and sensitivity for this compound. waters.com

Interactive Table: Illustrative HPLC Parameters for Natural Product Analysis

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mmProvides separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component for eluting the compound.
Gradient 5% to 95% B over 30 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV-Vis Detector at a specific wavelengthMonitors the elution of the compound for quantification.
Injection Volume 10-20 µLThe amount of sample introduced into the system.

Note: This table represents typical parameters and would need to be specifically optimized for this compound.

Gas Chromatography (GC) for this compound

Gas Chromatography (GC) is another powerful separation technique, though its application to a molecule like this compound would likely require derivatization. mdpi.com GC is best suited for volatile and thermally stable compounds. mdpi.commdpi.com Given the probable structure of this compound, it would need to be chemically modified to increase its volatility before it could be analyzed by GC. mdpi.com

The GC system separates compounds based on their boiling points and interactions with the stationary phase of the GC column. unar.ac.id A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. mdpi.com

Interactive Table: General GC Parameters for Derivatized Natural Products

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., HP-5MS)Provides high-resolution separation of volatile compounds.
Carrier Gas Helium or NitrogenTransports the sample through the column.
Injection Mode Split/SplitlessControls the amount of sample introduced onto the column.
Temperature Program Ramped from a low to a high temperatureSeparates compounds based on their boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Detects and quantifies the eluting compounds.

Note: These are general parameters and would require significant method development for a derivatized form of this compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides an exceptionally powerful tool for the analysis of this compound. These hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the superior separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. nih.govresearchgate.netuq.edu.au

LC-MS is particularly well-suited for the analysis of complex mixtures containing natural products like this compound. nih.govyoutube.com It allows for the simultaneous separation, identification, and quantification of the compound. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in determining the elemental composition of this compound and its metabolites. mdpi.comnih.govmdpi.comnih.gov

GC-MS, after appropriate derivatization, can provide detailed structural information through the analysis of fragmentation patterns. mdpi.comunar.ac.idnih.govbiomedpharmajournal.org The mass spectrum of a compound is a unique fingerprint that can be used for its identification. mdpi.com

Spectroscopic Techniques for this compound Structural Elucidation and Quantification

Spectroscopic techniques are essential for determining the precise chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. emerypharma.comresearchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular structure. jeol.comlibretexts.orgnih.gov

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. researchgate.net

¹³C NMR: Reveals the number and types of carbon atoms in the structure. nih.govmasterorganicchemistry.comlibretexts.org

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the assembly of the carbon skeleton and the placement of functional groups. emerypharma.comjeol.comlibretexts.orgpreprints.org

The chemical shifts (δ), coupling constants (J), and correlation peaks observed in the NMR spectra provide the necessary data to define the complete constitution and relative stereochemistry of this compound. emerypharma.compreprints.org

Interactive Table: Key NMR Experiments for Structural Elucidation

ExperimentInformation Provided
¹H NMR Number of distinct protons, chemical environment, and proton-proton coupling.
¹³C NMR Number of distinct carbons and their chemical environment (e.g., sp², sp³).
COSY Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
HSQC Correlates protons directly to the carbons they are attached to.
HMBC Shows longer-range correlations between protons and carbons (typically over 2-3 bonds).

Mass Spectrometry (MS) and Tandem MS of this compound

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of this compound. lew.roresearchgate.netlibretexts.org High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its molecular formula. mdpi.comnih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) is used to further probe the structure of the molecule. lew.roresearchgate.net In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented. chemguide.co.ukyoutube.com The resulting fragment ions provide valuable clues about the different structural components of the molecule. lew.roresearchgate.netlibretexts.orgchemguide.co.ukyoutube.com The fragmentation pattern is often unique to a specific compound and can be used to confirm its identity. researchgate.netlibretexts.orgchemguide.co.ukyoutube.com

Interactive Table: Mass Spectrometry Data for Molecular Characterization

TechniqueData ObtainedApplication for this compound
HRMS High-resolution mass-to-charge ratio (m/z)Determination of the accurate molecular weight and elemental formula.
MS/MS Mass-to-charge ratios of fragment ionsElucidation of structural motifs and confirmation of connectivity.

UV-Vis and Fluorescence Spectroscopy of this compound

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are crucial techniques for the characterization of chromophoric molecules like this compound. These methods provide insights into the electronic structure and local environment of the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The structure of this compound contains a substituted dihydroxyphenyl-pentadienal moiety, which acts as its primary chromophore. This extended conjugated system is responsible for its characteristic absorption profile.

While specific, high-resolution spectral data for this compound is not extensively published in publicly available literature, analysis of its chromophore suggests significant absorption in the UV-A and near-visible regions. Compounds with similar conjugated polyene and aromatic structures typically exhibit multiple absorption bands. The principal absorption maximum (λmax) provides information on the extent of the conjugated system. Shifts in these maxima can occur due to changes in solvent polarity or pH, which can alter the electronic distribution within the molecule.

Table 8.1: Expected UV-Vis Absorption Characteristics for this compound based on its Chromophore

Parameter Expected Range / Observation Structural Rationale
Primary Absorption (λmax) 350 - 450 nm Corresponds to π → π* transitions within the extended conjugated polyene-aromatic system.
Secondary Absorption 250 - 300 nm Arises from π → π* transitions within the aromatic ring.
Solvent Effects Bathochromic (red) shift in polar solvents Stabilization of the excited state relative to the ground state.
pH Effects Shift in λmax upon deprotonation of phenolic hydroxyls Alteration of the chromophore's electronic properties.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and a significant conjugated system, characteristics present in this compound. The intrinsic fluorescence of this compound, if any, would be linked to its dihydroxyphenyl-pentadienal chromophore.

The fluorescence spectrum is characterized by its excitation and emission maxima. The difference between these maxima is known as the Stokes shift. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. Environmental factors such as solvent polarity, pH, and the presence of quenchers can significantly impact fluorescence intensity and lifetime.

Detailed research findings on the specific fluorescence properties of this compound are scarce. However, the study of its fluorescence would be valuable for understanding its interaction with biological targets. For instance, changes in the fluorescence signal upon binding to a protein or DNA could be used to determine binding affinities and kinetics.

Bioanalytical Methods for this compound and its Metabolites

The detection and quantification of this compound and its metabolites in complex biological matrices necessitate the development of sensitive and specific bioanalytical methods.

Immunoassays and Receptor-Based Assays for this compound

Immunoassays and receptor-based assays are powerful tools for the selective detection of specific molecules in biological samples.

Immunoassays

Immunoassays utilize the highly specific binding between an antibody and its antigen to detect and quantify an analyte. For this compound, a hapten, it would first need to be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. These antibodies can then be used to develop various immunoassay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA).

The development of an immunoassay for this compound would involve:

Hapten-Carrier Conjugation: Covalently linking this compound to a carrier protein like bovine serum albumin (BSA).

Immunization: Injecting the conjugate into an animal model to produce polyclonal or monoclonal antibodies.

Assay Development: Using the generated antibodies in a competitive or sandwich ELISA format for the detection of this compound in samples.

While specific immunoassays for this compound have not been widely reported, the methodology has been successfully applied to other polyketide antibiotics. researchgate.netroutledge.com Such an assay would offer high throughput and sensitivity for screening large numbers of samples. researchgate.net

Receptor-Based Assays

Receptor-based assays rely on the specific interaction between a ligand (in this case, this compound) and its biological receptor or target. nih.govnih.gov These assays can provide information not only on the concentration of the compound but also on its biological activity. If the molecular target of this compound is known, a receptor-based assay could be designed. For example, if this compound binds to a specific enzyme, an assay could be developed to measure the displacement of a labeled ligand from that enzyme. These formats often use detection methods like fluorescence polarization or time-resolved fluorescence. nih.gov The development of such assays is instrumental in high-throughput screening for drug discovery. nih.gov

Microfluidic and Miniaturized Analytical Platforms for this compound Studies

Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" systems, offer significant advantages for the study of natural products like this compound. nih.govnih.gov These platforms integrate multiple analytical steps, such as sample handling, separation, and detection, onto a small device. nih.gov

Key benefits for this compound research include:

High-Throughput Screening: Enabling the rapid testing of this compound's effects on various cell types or its interaction with multiple targets simultaneously. acs.orgrsc.org

Low Sample Consumption: Requiring only minute quantities of the compound and reagents, which is particularly advantageous when dealing with rare natural products.

Single-Cell Analysis: Allowing for the study of the effects of this compound at the individual cell level, revealing cellular heterogeneity in response to the compound. ufluidix.com

Microfluidic devices can be designed for various applications in this compound research, including rapid antibiotic susceptibility testing, cytotoxicity assays, and pharmacokinetic studies. nih.govacs.orgufluidix.com

Table 8.2: Potential Applications of Microfluidic Platforms in this compound Research

Application Microfluidic Approach Potential Research Findings
Antibiotic Susceptibility Testing Droplet-based microfluidics with encapsulated bacteria Rapid determination of minimum inhibitory concentration (MIC) against various bacterial strains. acs.org
Cytotoxicity Screening Gradient generators for exposing cells to varying concentrations High-throughput assessment of cytotoxic effects on different cancer cell lines.
Target Interaction Analysis Surface plasmon resonance (SPR) integrated chips Real-time kinetics of this compound binding to its molecular target.
Cellular Uptake Studies Single-cell trapping and analysis Quantification of this compound uptake into individual cells over time. ufluidix.com

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques are essential for visualizing the subcellular localization and mechanism of action of bioactive compounds.

For this compound research, fluorescence microscopy would be a particularly valuable tool. azolifesciences.com To visualize this compound within cells, it would either need to possess sufficient intrinsic fluorescence or be chemically modified with a fluorescent tag (a fluorophore). Given its chromophore, intrinsic fluorescence is a possibility, though it may not be strong enough for high-resolution imaging.

Fluorescence Microscopy

If a fluorescently labeled version of this compound were synthesized, it could be used in various fluorescence microscopy techniques to study its cellular behavior:

Confocal Microscopy: To obtain high-resolution, three-dimensional images of the distribution of this compound within cells and tissues, minimizing out-of-focus light.

Live-Cell Imaging: To track the dynamic processes of this compound uptake, trafficking, and localization in real-time within living cells. azolifesciences.com

Co-localization Studies: To determine if this compound accumulates in specific organelles (e.g., mitochondria, nucleus) by co-staining with organelle-specific fluorescent markers. researchgate.netvolkerschmid.deuni-muenchen.de This can provide critical clues about its mechanism of action.

While specific imaging studies on this compound are not prominent in the literature, the application of these techniques is a logical next step in elucidating its biological function at the cellular level. nih.govrsc.org Mass spectrometry imaging (MSI) is another advanced technique that could map the spatial distribution of this compound in biological tissues without the need for labeling. nih.govrsc.org

Future Directions and Emerging Research Avenues for Carulomycin a

Exploration of Undiscovered Biological Activities of Carulomycin A

Initially recognized for its antifungal properties, this compound's known biological activities have expanded to include anticancer and antiparasitic effects. scirp.org Its derivatives, such as Carulomycin F-K, have also shown antibacterial and anticancer activities. scirp.org This existing spectrum of activity suggests that the full therapeutic potential of the this compound scaffold may not yet be fully realized.

Future research should focus on screening this compound and its analogs against a wider array of biological targets. Given its activity against the protozoan parasite Entamoeba histolytica, exploration into its efficacy against other parasites, such as those responsible for malaria and leishmaniasis, is a logical next step. scirp.org Furthermore, the structural similarities to other metal-chelating bipyridyl compounds warrant investigation into its potential antiviral and anti-inflammatory properties. High-throughput screening against diverse panels of cancer cell lines, including those with multidrug resistance, could reveal novel mechanisms of action or selective cytotoxicities.

A key area of interest is its potent antifungal activity, particularly against fluconazole-resistant strains of Candida. scirp.org Understanding the mechanism behind this activity could pave the way for its development as a next-generation antifungal agent.

OrganismStrainMIC (µg/ml)
Candida albicansATCC 900280.39
Candida glabrata(Fluconazole resistant)0.78
Candida kruseiATCC 62580.78
Candida parapsilosisATCC 220191.56

This table presents the Minimum Inhibitory Concentration (MIC) of this compound against various Candida strains. scirp.org

Application of Advanced Synthetic Biology and Chemoenzymatic Approaches for this compound

The production of this compound through traditional fermentation can be inefficient. Advanced synthetic biology and chemoenzymatic approaches offer promising avenues to overcome these limitations and to generate novel derivatives. By identifying and engineering the biosynthetic gene cluster responsible for this compound production, it is possible to create microbial strains optimized for higher yields.

Furthermore, synthetic biology techniques can be employed to introduce modifications to the this compound scaffold that are not easily achievable through traditional chemical synthesis. brieflands.com This could involve the incorporation of different functional groups to enhance potency, improve pharmacokinetic properties, or reduce toxicity.

Integration of Computational Chemistry and Artificial Intelligence in this compound Discovery

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. scirp.orgnih.gov In the context of this compound, these tools can be applied in several ways. Molecular modeling and docking studies can help to elucidate the mechanism of action by predicting how this compound interacts with its biological targets. mdpi.com

AI and machine learning algorithms can be trained on existing data for this compound and other bipyridyl compounds to predict the biological activities of novel, computationally designed analogs. nih.govsemanticscholar.org This in silico screening can prioritize the synthesis of compounds with the highest probability of desired activity, saving time and resources. scirp.org Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound derivatives, guiding the design of molecules with improved drug-like characteristics.

Development of Advanced Chemical Delivery Systems and Formulations for this compound Preclinical Applications

The successful translation of a promising compound like this compound from the laboratory to the clinic is highly dependent on the development of effective delivery systems and formulations. Many natural products face challenges such as poor solubility and low bioavailability, which can limit their therapeutic efficacy.

Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, can be engineered to encapsulate this compound, improving its solubility, stability, and pharmacokinetic profile. These systems can also be designed for targeted delivery to specific tissues or cells, such as tumors or sites of infection, thereby enhancing efficacy and reducing off-target side effects. For preclinical studies, the development of appropriate formulations is crucial for obtaining reliable and reproducible data on the compound's in vivo activity and toxicity. This includes the selection of suitable vehicles and excipients that are compatible with the intended route of administration and the animal model being used.

Q & A

What are the key structural characterization techniques for Carulomycin A, and how should they be reported to ensure reproducibility?

Answer:
Characterizing this compound requires a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): Assign proton/carbon signals to confirm functional groups and stereochemistry. Use 2D NMR (e.g., COSY, HSQC) for complex regions .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns .
  • X-ray Crystallography: Resolve absolute configuration for novel derivatives .

Reporting Guidelines:

  • Include raw spectral data (e.g., δ values, coupling constants) in supplementary materials.
  • Compare with literature data for known analogs to highlight structural novelty .
Technique Critical Parameters Example Data for this compound
1H NMR (600 MHz)Solvent (CDCl3), δ 5.32 (d, J=8.4 Hz, H-12)Confirms olefinic proton resonance
HRMS (ESI+)m/z 589.2543 [M+H]+ (calc. 589.2548)Validates molecular formula (C32H40NO8)

How can researchers resolve contradictory reports on this compound’s bioactivity across different experimental models?

Answer:
Contradictions often arise from methodological variability. To address this:

  • Standardize Assay Conditions: Use identical cell lines (e.g., ATCC-certified HepG2), culture media, and incubation times .
  • Validate Target Engagement: Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition kinetics) to confirm mechanism .
  • Meta-Analysis: Pool data from independent studies to identify confounding variables (e.g., endotoxin contamination in microbial extracts) .

Advanced Consideration:
Collaborate with independent labs to replicate findings under blinded conditions, reducing bias .

What in vitro models are most suitable for elucidating this compound’s mechanism of action against Gram-positive pathogens?

Answer:

  • Bacterial Growth Inhibition Assays: Determine minimum inhibitory concentrations (MICs) using CLSI guidelines. Include positive controls (e.g., vancomycin) .
  • Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic activity at 2× and 4× MIC over 24 hours .
  • Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of bacterial membranes .

Data Interpretation:

  • Cross-reference with transcriptomic profiling to identify upregulated resistance genes (e.g., mecA in MRSA) .

What strategies optimize the microbial fermentation yield of this compound while maintaining structural fidelity?

Answer:
Experimental Design:

  • Design of Experiments (DoE): Vary parameters (pH, temperature, carbon source) to identify optimal growth conditions .
  • Precursor Feeding: Supplement with methylmalonyl-CoA precursors to enhance polyketide chain elongation .
  • Metabolic Engineering: Knock out competing pathways (e.g., fatty acid biosynthesis) in the host strain .

Quality Control:

  • Monitor secondary metabolite profiles via LC-MS to detect undesired shunt products .

How should researchers evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?

Answer:
Methodological Framework:

  • ADME Profiling:
    • Absorption: Oral bioavailability via rat intestinal perfusion models.
    • Metabolism: Incubate with liver microsomes to identify cytochrome P450-mediated modifications .
  • Tissue Distribution: Use radiolabeled (14C) this compound to quantify accumulation in target organs .

Advanced Challenge:

  • Address species-specific PK variability by testing in multiple models (e.g., murine vs. non-human primates) .

What computational approaches are validated for predicting this compound’s binding affinity to ribosomal targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with high-resolution ribosome structures (PDB: 4V7Q) to predict binding poses .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability .
  • Free Energy Calculations: Apply MM-GBSA to rank binding affinities of analogs .

Validation:

  • Correlate computational predictions with experimental SPR or ITC data .

How can researchers ensure ethical and rigorous reporting of this compound’s cytotoxicity data?

Answer:

  • Cell Line Authentication: Use STR profiling to confirm identity and avoid cross-contamination .
  • Dose-Response Curves: Report IC50 values with 95% confidence intervals (n ≥ 3 replicates) .
  • Off-Target Screening: Test against primary human cells (e.g., hepatocytes) to assess selectivity .

Transparency:

  • Publish raw viability data and analysis scripts in public repositories (e.g., Zenodo) .

What criteria distinguish a high-impact research question on this compound from a redundant one?

Answer:
Apply the FINER Framework :

  • Feasible: Can the study be completed with available resources (e.g., compound quantity ≥ 50 mg)?
  • Novel: Does it address unresolved mechanistic questions (e.g., resistance evolution)?
  • Ethical: Are animal models justified by preliminary in vitro data?
  • Relevant: Does it align with global health priorities (e.g., antimicrobial resistance)?

How should contradictory data on this compound’s stability under physiological conditions be reconciled?

Answer:

  • Stress Testing: Expose the compound to simulated gastric fluid (pH 2.0) and serum (37°C) for 24 hours, monitoring degradation via HPLC .
  • Isotope-Labeled Tracking: Use 13C-labeled this compound to trace metabolic breakdown products in vivo .
  • Collaborative Validation: Share samples with independent labs to eliminate batch variability .

What are the best practices for synthesizing this compound analogs to enhance therapeutic efficacy?

Answer:

  • Structure-Activity Relationship (SAR): Systematically modify the macrolide core and side chains.
  • Stereochemical Control: Use asymmetric catalysis to preserve bioactive configurations .
  • In Silico Screening: Prioritize analogs with improved LogP and polar surface area for better bioavailability .

Reporting:

  • Provide detailed synthetic protocols (e.g., reaction times, purification methods) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.